molecular formula C28H42N2O3Si B15289988 N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide

N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide

Cat. No.: B15289988
M. Wt: 482.7 g/mol
InChI Key: AKGZWUDGVPMULV-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” is a complex organic compound that features multiple functional groups, including tert-butyl, silyl ether, benzoyl, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” typically involves multiple steps:

    Formation of the tert-butyldimethylsilyl ether: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Introduction of the benzoyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate under reflux conditions to form the hydrazide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-methylbenzoyl)-5-methylbenzohydrazide
  • N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-chlorobenzoyl)-5-methylbenzohydrazide

Uniqueness

The uniqueness of “N-(tert-Butyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)-N’-(4-ethylbenzoyl)-5-methylbenzohydrazide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-N'-(4-ethylbenzoyl)-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O3Si/c1-11-21-12-14-23(15-13-21)25(31)29-30(27(3,4)5)26(32)24-17-20(2)16-22(18-24)19-33-34(9,10)28(6,7)8/h12-18H,11,19H2,1-10H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGZWUDGVPMULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO[Si](C)(C)C(C)(C)C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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